H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2

LH release assay Gonadotropin stimulation Bioactivity comparison

Source the definitive inactive LHRH (3-10) octapeptide for your research protocols. Unlike active clinical agonists, this fragment's deliberate biological inertness makes it the only valid choice for negative controls, immunoassay development, and Gonadorelin impurity analysis. Substituting with an active analog invalidates receptor-mediated data. Secure your supply of this IR-criteria standard.

Molecular Formula C44H63N13O10
Molecular Weight 934.1 g/mol
CAS No. 38280-52-3
Cat. No. B1591154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2
CAS38280-52-3
Molecular FormulaC44H63N13O10
Molecular Weight934.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N
InChIInChI=1S/C44H63N13O10/c1-24(2)17-32(40(64)54-31(9-5-15-49-44(47)48)43(67)57-16-6-10-35(57)42(66)51-21-36(46)60)53-37(61)22-52-39(63)33(18-25-11-13-27(59)14-12-25)55-41(65)34(23-58)56-38(62)29(45)19-26-20-50-30-8-4-3-7-28(26)30/h3-4,7-8,11-14,20,24,29,31-35,50,58-59H,5-6,9-10,15-19,21-23,45H2,1-2H3,(H2,46,60)(H,51,66)(H,52,63)(H,53,61)(H,54,64)(H,55,65)(H,56,62)(H4,47,48,49)
InChIKeyUZNYJFMJOOAZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 (LHRH 3-10) Procurement and Analytical Reference Guide


H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 (CAS 38280-52-3), also designated as LHRH (3-10) or Gonadorelin (3-10), is an octapeptide fragment of the native luteinizing hormone-releasing hormone (LHRH) decapeptide . It constitutes the C-terminal eight residues of LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), lacking the N-terminal pyroglutamic acid and histidine residues essential for receptor activation [1]. The compound is characterized by a molecular formula of C44H63N13O10 and a molecular weight of 934.05–934.07 g/mol [2]. Due to the absence of critical N-terminal residues, this fragment is biologically inactive as a GnRH receptor agonist [1], yet retains immunological cross-reactivity with anti-LHRH antibodies [3], defining its primary utility as a research tool, impurity standard, and mechanistic probe rather than a therapeutic agent.

Why H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 Cannot Be Replaced by Generic LHRH Analogs


The critical distinction of H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 lies in its deliberate inactivity. While native LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) and clinical GnRH agonists (e.g., leuprolide, goserelin) potently stimulate gonadotropin release via GnRH receptor activation, the 3-10 octapeptide fragment lacks the N-terminal pGlu1 and His2 residues that are essential for receptor binding and signal transduction [1]. Consequently, the fragment exhibits no detectable LH-releasing activity and shows zero cross-reactivity in radioligand-receptor assays [2][3]. This biological inertness renders the compound fundamentally unsuitable as a substitute for agonist peptides in functional studies, while simultaneously creating unique value as a negative control, an immunological probe, and a certified impurity reference standard. Substitution with a structurally related but biologically active peptide would compromise assay validity and confound experimental interpretation.

Quantitative Differentiation Evidence for H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 vs. Comparator Peptides


Complete Loss of LH-Releasing Activity Relative to Native LHRH Decapeptide

In a direct head-to-head in vitro study using anterior pituitary plasma membrane fractions from female rats, the octapeptide [3-10] LH-RH (H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2) produced LH release that was statistically indistinguishable from basal control levels, whereas the native decapeptide LH-RH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) and active analogs ([Lys8] LH-RH, [Ala4] LH-RH) significantly increased LH release above control [1].

LH release assay Gonadotropin stimulation Bioactivity comparison

Zero GnRH Receptor Cross-Reactivity Confirmed by Radioligand-Receptor Assay

A radioligand-receptor assay using 125I-labeled LH-RH and rat adenohypophyseal plasma membranes demonstrated that (3-10) LH-RH exhibits no detectable cross-reactivity with the GnRH receptor. In contrast, the analogs [Lys8] LH-RH and [Ala4] LH-RH showed slight and marked cross-reaction, respectively [1]. The assay system had a sensitivity of 10 ng and was validated to detect structural modifications that affect receptor interaction.

Receptor binding Cross-reactivity Competitive binding assay

Quantified Antibody Cross-Reactivity Enables Immunoneutralization Studies

In an in vitro binding study, the 3-10 octapeptide fragment reduced the binding capacity of an anti-LHRH antiserum from 74% to 24–35% at a 1:50 serum dilution, as measured by labeled LH-RH binding [1]. In vivo, intravenous administration of the fragment reversed the ovulation-blocking effect of passively transferred anti-LHRH antibodies in proestrous rats, restoring ovulation and gonadotropin release [1].

Antibody binding Immunoassay LHRH antiserum

Certified Pharmaceutical Impurity Standard with Defined Identity and Purity

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 is formally designated as Gonadorelin Acetate Impurity H in pharmacopeial impurity catalogs, with a defined molecular formula (C44H63N13O10), molecular weight (934.07), and specified purity grades (HPLC ≥95–98%) [1][2][3]. This contrasts with non-certified peptide fragments that lack standardized impurity classification and validated purity documentation.

Impurity profiling Reference standard Quality control

Defined Physicochemical Identity Supports Reproducible Handling and Formulation

The compound's physicochemical profile is fully characterized: exact mass 933.482 Da, isoelectric point 2.97, logP 1.81, topological polar surface area (tPSA) 382.17 Ų, and hydrogen bond donors/acceptors of 13/12, respectively [1]. Stability guidelines specify storage at -20°C for lyophilized powder (≥3 years) and avoidance of repeated freeze-thaw cycles [1][2]. While many peptide fragments have similar storage requirements, the availability of validated stability data from commercial suppliers reduces uncertainty in long-term experimental planning.

Physicochemical properties Peptide characterization Storage stability

High-Value Application Scenarios for H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2


Negative Control for GnRH/LHRH Functional Bioassays

Due to its demonstrated inability to stimulate LH release [1] and complete absence of GnRH receptor cross-reactivity [2], this fragment serves as an ideal negative control in functional assays. Researchers can use it to establish baseline gonadotropin secretion levels and confirm that observed agonist-induced effects are receptor-mediated rather than non-specific artifacts. This application is directly supported by the quantitative inactivity data from Spona (1975) [1].

Immunoassay Development and Antibody Neutralization Studies

The fragment's capacity to bind anti-LHRH antibodies while lacking biological activity [3] makes it uniquely valuable for developing LHRH immunoassays and for in vivo antibody neutralization protocols. It can be employed as a non-radioactive competitor in ELISA formats, as a blocking agent to validate antibody specificity, or as a rescue agent to reverse antibody-mediated inhibition of endogenous LHRH signaling in animal models.

Certified Impurity Standard for Gonadorelin Quality Control

As a pharmacopeially recognized impurity (Gonadorelin Acetate Impurity H), this octapeptide is essential for analytical method validation, forced degradation studies, and batch release testing of Gonadorelin drug substance [4]. Its defined purity specifications (≥95–98% by HPLC) [5][6] ensure reliable quantification and system suitability verification in HPLC and LC-MS methods required by regulatory authorities.

Structure-Activity Relationship (SAR) and Mechanistic Probe

The fragment's truncated sequence—lacking pGlu1 and His2—provides a clear structural comparator for dissecting the molecular determinants of GnRH receptor activation. Its complete inactivity [1] reinforces the essential role of the N-terminal residues, making it a valuable tool for SAR studies, computational modeling of peptide-receptor interactions, and design of next-generation GnRH modulators.

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